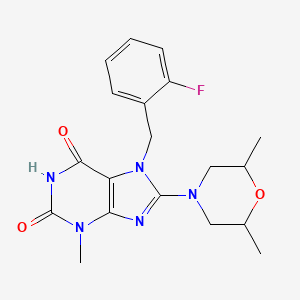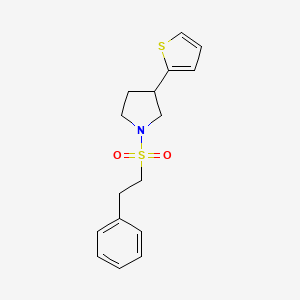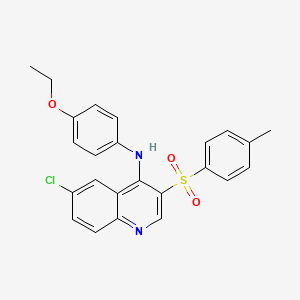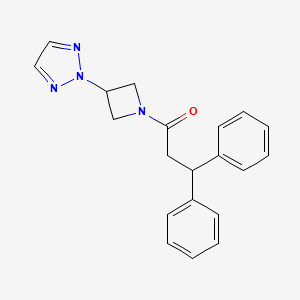![molecular formula C6H11N B2873356 3-Methylbicyclo[1.1.1]pentan-1-amine CAS No. 796963-33-2](/img/structure/B2873356.png)
3-Methylbicyclo[1.1.1]pentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylbicyclo[1.1.1]pentan-1-amine is an organic compound with the molecular formula C6H12ClN . It is a hydrochloride and has a molecular weight of 133.62 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of 3-Methylbicyclo[1.1.1]pentan-1-amine and its derivatives has been a topic of interest in recent years . One method involves the conversion of the readily available bicyclo[1.1.1]pentan-1-amine substructure to a wide range of poly-substituted bicyclo[3.1.1]pentan-1-amines using imine photochemistry . This is reported to be the first method to convert the bicyclo[1.1.1]pentane skeleton to the bicyclo[3.1.1]heptane skeleton .Molecular Structure Analysis
The molecular structure of 3-Methylbicyclo[1.1.1]pentan-1-amine consists of a bicyclic framework with a nitrogen atom and a methyl group attached . The InChI code for the compound is 1S/C6H11N.ClH/c1-5-2-6(7,3-5)4-5;/h2-4,7H2,1H3;1H .Physical And Chemical Properties Analysis
3-Methylbicyclo[1.1.1]pentan-1-amine is a solid compound . It has a molecular weight of 133.62 .Applications De Recherche Scientifique
Medicinal Chemistry: Aniline Bioisosteres
3-Methylbicyclo[1.1.1]pentan-1-amine (MBPA) is emerging as a valuable bioisostere for aniline in medicinal chemistry. Aniline and its derivatives are foundational in the synthesis of various pharmaceuticals, and MBPA offers a structurally unique and physicochemically distinct alternative . Its application in drug design could lead to the development of new classes of therapeutic agents with improved pharmacokinetic properties.
Synthetic Chemistry: Radical Chemistry
The rapid development of radical chemistry has enabled the efficient synthesis of MBPA scaffolds. This approach is particularly advantageous for constructing complex molecules with high stereochemical control and can be applied to the synthesis of natural products and novel materials .
Green Chemistry: Environment-Friendly Synthesis
MBPA plays a role in the advancement of green chemistry. Its synthesis involves methods that are more environmentally friendly and sustainable compared to traditional approaches. This aligns with the increasing demand for eco-conscious production processes in the chemical industry .
Precision Therapy: Targeted Drug Delivery
In the field of precision therapy, MBPA derivatives could be used to create targeted drugs that exhibit excellent tissue and cell selectivity. This specificity could lead to treatments with higher efficacy and fewer side effects, marking a significant step forward in personalized medicine .
Building Block Upgrading: Photochemical Synthesis
MBPA serves as a precursor in the photochemical synthesis of poly-substituted bicyclic compounds. This method represents a novel approach to converting the MBPA skeleton into more complex structures, which are valuable in medicinal chemistry for their sp3-rich characteristics .
Homolytic Aromatic Alkylation: Synthetic Methodology
The compound has been used in the development of new synthetic methodologies, such as metal-free homolytic aromatic alkylation. This technique allows for the efficient and straightforward synthesis of MBPA derivatives, which can be further functionalized for a variety of applications .
Orientations Futures
The future directions in the research of 3-Methylbicyclo[1.1.1]pentan-1-amine and its derivatives could involve exploring more efficient synthesis methods . There is also potential for investigating its applications in medicinal chemistry, given the interest in compounds with bicyclic carbon skeletons .
Propriétés
IUPAC Name |
3-methylbicyclo[1.1.1]pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-5-2-6(7,3-5)4-5/h2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLXTYOTLRJVJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-O-Tert-butyl 8-O-methyl 6-azaspiro[4.5]decane-6,8-dicarboxylate](/img/structure/B2873277.png)
![N-(4-chlorobenzyl)-2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2873279.png)
![Ethyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate](/img/structure/B2873280.png)
![N-(2-methylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2873281.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2873282.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2873284.png)
![1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-[(4-methylpiperidino)carbonyl]-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2873287.png)



![1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B2873292.png)
